molecular formula C20H31N3O19P2 B1263336 uridine 5'-(3-{2-acetylamino-3-O-[(R)-1-carboxyethyl]-2-deoxy-D-glucopyranosyl} dihydrogen diphosphate)

uridine 5'-(3-{2-acetylamino-3-O-[(R)-1-carboxyethyl]-2-deoxy-D-glucopyranosyl} dihydrogen diphosphate)

Cat. No. B1263336
M. Wt: 679.4 g/mol
InChI Key: NQBRVZNDBBMBLJ-VZUUOWJQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

UDP-N-acetylmuramic acid is an UDP-amino sugar. It is a conjugate acid of an UDP-N-acetylmuramate(3-).

Scientific Research Applications

Enzyme Inhibition and Substrate Analogs

Uridine compounds, including the one , have been explored as potential inhibitors for various enzymes, particularly those involved in biosynthetic pathways. For instance, some C-glucopyranosyl nucleosides containing N-acetyl glucosaminyl and uridine units were synthesized as nonhydrolyzable substrate analogues of UDP-GlcNAc aimed to inhibit chitin synthases. This research suggests a potential application in controlling processes that involve chitin, such as fungal growth or insect exoskeleton formation (Grugier et al., 2000).

Radiolabeling and Structural Studies

The synthesis of uridine compounds with specific structural modifications, such as the introduction of radiolabels or fluorine atoms, enables their use in various structural and biochemical studies. For example, 2-deoxy-2-fluoro-α-D-[6-3H]glucopyranosyl uridine-5´-diphosphate was synthesized with a late introduction of radiolabel, indicating its potential use in tracking and analyzing biochemical pathways (Stick & Watts, 2002).

Enzymatic and Chemoenzymatic Synthesis

Some studies focus on the enzymatic and chemoenzymatic synthesis of uridine diphosphate compounds, highlighting their importance in various biochemical processes. For example, two non-natural fluorinated 2-N-acetamidosugar nucleotides were enzymatically constructed, demonstrating the versatility of these compounds in biochemical synthesis (Feng et al., 2004).

Biosynthesis and Biochemical Roles

Uridine diphosphate compounds play critical roles in cellular processes, such as glycosylation and cell wall formation. Research into their biosynthesis and functionality provides insights into their biological importance. For instance, the enhanced production of uridine diphosphate N-acetylglucosamine using whole-cell catalysis showcases the potential industrial and biochemical applications of these compounds (Ying et al., 2009).

properties

Product Name

uridine 5'-(3-{2-acetylamino-3-O-[(R)-1-carboxyethyl]-2-deoxy-D-glucopyranosyl} dihydrogen diphosphate)

Molecular Formula

C20H31N3O19P2

Molecular Weight

679.4 g/mol

IUPAC Name

(2R)-2-[(3R,4R,5S,6R)-3-acetamido-2-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoic acid

InChI

InChI=1S/C20H31N3O19P2/c1-7(18(30)31)38-16-12(21-8(2)25)19(40-9(5-24)14(16)28)41-44(35,36)42-43(33,34)37-6-10-13(27)15(29)17(39-10)23-4-3-11(26)22-20(23)32/h3-4,7,9-10,12-17,19,24,27-29H,5-6H2,1-2H3,(H,21,25)(H,30,31)(H,33,34)(H,35,36)(H,22,26,32)/t7-,9-,10-,12-,13-,14-,15-,16-,17-,19?/m1/s1

InChI Key

NQBRVZNDBBMBLJ-VZUUOWJQSA-N

Isomeric SMILES

C[C@H](C(=O)O)O[C@H]1[C@@H]([C@H](OC([C@@H]1NC(=O)C)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)CO)O

Canonical SMILES

CC(C(=O)O)OC1C(C(OC(C1O)CO)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
uridine 5'-(3-{2-acetylamino-3-O-[(R)-1-carboxyethyl]-2-deoxy-D-glucopyranosyl} dihydrogen diphosphate)
Reactant of Route 2
uridine 5'-(3-{2-acetylamino-3-O-[(R)-1-carboxyethyl]-2-deoxy-D-glucopyranosyl} dihydrogen diphosphate)
Reactant of Route 3
uridine 5'-(3-{2-acetylamino-3-O-[(R)-1-carboxyethyl]-2-deoxy-D-glucopyranosyl} dihydrogen diphosphate)
Reactant of Route 4
uridine 5'-(3-{2-acetylamino-3-O-[(R)-1-carboxyethyl]-2-deoxy-D-glucopyranosyl} dihydrogen diphosphate)
Reactant of Route 5
uridine 5'-(3-{2-acetylamino-3-O-[(R)-1-carboxyethyl]-2-deoxy-D-glucopyranosyl} dihydrogen diphosphate)
Reactant of Route 6
uridine 5'-(3-{2-acetylamino-3-O-[(R)-1-carboxyethyl]-2-deoxy-D-glucopyranosyl} dihydrogen diphosphate)

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